N-ethyl-4-(2-methoxyethoxy)benzamide
Description
N-ethyl-4-(2-methoxyethoxy)benzamide (CAS: 1020056-10-3) is a benzamide derivative featuring a 2-methoxyethoxy substituent at the para position of the benzamide core and an ethyl group attached to the amide nitrogen. This compound is classified as a pharmaceutical intermediate, suggesting its utility in drug development .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27g/mol |
IUPAC Name |
N-ethyl-4-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C12H17NO3/c1-3-13-12(14)10-4-6-11(7-5-10)16-9-8-15-2/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
InChI Key |
FIYMVASRABMFJN-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=C(C=C1)OCCOC |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)OCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Binding Affinity and Activity
N-ethyl-4-(pyridin-4-yl)benzamide Derivatives (ROCK1 Inhibitors)
- Structural Differences : The replacement of the 2-methoxyethoxy group with a pyridin-4-yl moiety significantly alters electronic properties and hydrogen-bonding capacity. Pyridinyl nitrogen participates in strong hydrogen bonds with ROCK1 residues (e.g., Met156, Asp160), enhancing inhibitory activity (pIC50 > 7.5 for compounds like C34) .
- Binding Interactions : Molecular dynamics (MD) simulations reveal that pyridinyl derivatives maintain stable hydrogen bonds (frequency: 60–90% over 1 ns trajectories), whereas methoxyethoxy analogs may rely on weaker ether-oxygen interactions .
- Activity Prediction : CoMFA and CoMSIA models indicate that bulky, electronegative substituents at the para position correlate with higher ROCK1 inhibition. The 2-methoxyethoxy group, while polar, may occupy sterically less favorable regions compared to pyridinyl groups .
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
- Structural Similarities: Shares the 2-methoxyethoxy group but includes an amino and methyl group on the phenyl ring. This modification increases molecular weight (300.35 vs.
- ADME/Tox Profile: Amino groups may enhance solubility but also increase metabolic liability. In contrast, the ethyl group in N-ethyl-4-(2-methoxyethoxy)benzamide could reduce oxidative metabolism, improving bioavailability .
N-ethyl-4-((methylsulfonyl)methyl)benzamide
Pharmacokinetic and Toxicity Profiles
- Solubility : Methoxyethoxy derivatives generally exhibit higher aqueous solubility than pyridinyl or sulfonyl analogs due to ether oxygen’s polarity. For example, this compound’s logP is predicted to be lower than N-ethyl-4-((methylsulfonyl)methyl)benzamide (estimated logP: ~2.5 vs. ~3.0) .
- Metabolic Stability: Ethyl groups on the amide nitrogen (as in the target compound) are less prone to cytochrome P450-mediated oxidation compared to methyl or amino substituents, as seen in N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide .
- Toxicity : ADME/Tox models for pyridinyl benzamides (e.g., C34) show acceptable hepatotoxicity and Ames test profiles, suggesting that methoxyethoxy derivatives may share similar safety margins .
Computational and Experimental Data
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